2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine - 1152554-04-5

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine

Catalog Number: EVT-2792431
CAS Number: 1152554-04-5
Molecular Formula: C12H14FN3
Molecular Weight: 219.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fluorinated aromatic compounds represent a broad class of organic molecules characterized by the presence of a fluorine atom attached to an aromatic ring. These compounds are widely studied in various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry, due to the unique properties conferred by the fluorine atom. []

Synthesis Analysis
  • Electrophilic Fluorination: Direct introduction of fluorine into an aromatic ring using electrophilic fluorinating agents. []
  • Nucleophilic Fluorination: Replacing a leaving group on the aromatic ring with a fluoride ion using nucleophilic fluorinating agents. []
  • Halogen Exchange (Halex) Reactions: Replacing a halogen atom, such as chlorine or bromine, on the aromatic ring with fluorine using fluoride salts or reagents. [, ]
  • Metal-Catalyzed Fluorination: Employing transition metal catalysts, such as palladium or copper, to facilitate the formation of carbon-fluorine bonds on aromatic rings. []
Molecular Structure Analysis
  • Cross-coupling Reactions: The fluorine atom can act as a leaving group in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. []
  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic attack, facilitating SNAr reactions. []
  • Cyclization Reactions: Fluorinated aromatic compounds can serve as building blocks in various cyclization reactions, leading to the formation of diverse heterocyclic systems. [, , , ]
Mechanism of Action
  • Enzyme Inhibition: Fluorine's unique properties can be exploited to design potent and selective enzyme inhibitors. [, , ]
  • Receptor Binding: Fluorinated aromatic compounds can interact with specific receptors in biological systems, modulating their activity. [, ]
  • Physicochemical Property Modulation: The incorporation of fluorine can alter a molecule's lipophilicity, solubility, and metabolic stability, influencing its pharmacokinetic properties. [, ]
Physical and Chemical Properties Analysis
  • Boiling Point and Melting Point: Fluorinated compounds often exhibit lower boiling points and melting points compared to their non-fluorinated counterparts. []
  • Lipophilicity: Fluorination generally increases lipophilicity, enhancing membrane permeability. []
  • Metabolic Stability: The carbon-fluorine bond is generally more resistant to metabolic degradation, potentially leading to improved drug half-life. []
  • Electronic Properties: Fluorine can influence the electronic properties of aromatic systems, impacting their reactivity and spectroscopic characteristics. []
Applications
  • Medicinal Chemistry: A significant portion of pharmaceuticals and drug candidates contain fluorine atoms. [] Specific examples include:
    • Anti-cancer Agents: Fluorinated compounds are being explored for their potential as anticancer agents targeting various pathways. [, , , ]
    • Antimicrobial Agents: Fluorine-containing molecules exhibit promising activity against bacteria and fungi. [, , ]
    • Central Nervous System (CNS) Drugs: Several CNS-active drugs, such as antidepressants and antipsychotics, incorporate fluorine atoms to enhance their properties. [, ]
  • Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials with tailored properties. [] Examples include:
    • Liquid Crystals: The unique structural features of fluorinated compounds contribute to the development of liquid crystal displays. []
  • Agrochemicals: Fluorinated aromatic compounds find application as herbicides, insecticides, and fungicides. []

1-[(1S)-(4-Fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-trifluoromethanesulfonate

    Compound Description: This compound is a chiral triflate derived from the corresponding aminobenzylnaphthol, which is synthesized via the Betti reaction. This triflate serves as a valuable intermediate in synthesizing aminophosphines, a class of compounds known for their applications in asymmetric catalysis. []

    Relevance: While this compound shares the presence of a 4-fluorophenyl substituent with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, its core structure (a naphthalene-derived triflate) is significantly different. The relevance stems from the shared application in asymmetric synthesis. Both compounds, or their derivatives, can be used as chiral building blocks or catalysts in this field. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl)phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

    Compound Description: CPDFT is characterized using DFT calculations and spectroscopic methods. The study primarily focuses on its molecular structure, charge transfer properties, and potential applications in medicinal chemistry due to promising ligand-protein interactions revealed by docking studies. []

    Relevance: Both CPDFT and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share a 4-fluorophenyl substituent. Additionally, both compounds contain a nitrogen-containing heterocycle, although the specific heterocycles differ (a pyrazoline ring in CPDFT and a pyrazole ring in 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine). These structural similarities suggest they might belong to the same broader chemical class and potentially share similar biological activities, which warrants further investigation. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

    Compound Description: A series of these derivatives were synthesized and evaluated for their anticancer and antimicrobial properties. Notable compounds in the series, 9j and 9n, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. []

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

    Compound Description: The three-dimensional structure of this compound was determined using X-ray crystallography, providing insights into its molecular geometry and potential for interactions with other molecules. []

    Relevance: This compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine both feature a 4-fluorophenyl substituent and a pyrazole ring in their structures. This overlap in key structural elements suggests potential similarities in their chemical properties and might indicate membership in a shared chemical class or family. []

t-butyl 7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate

    Compound Description: The crystal structure of this compound was elucidated through X-ray crystallography, revealing its specific conformation and packing arrangement in the solid state. []

5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

    Compound Description: This compound's structure was determined using single-crystal X-ray diffraction. The presence of the dimethylformamide molecule as a solvate is notable. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

    Compound Description: X-ray crystallography studies revealed an intramolecular C—H⋯O hydrogen bond that influences this compound's conformation. The 2-chlorobenzyl group exhibits rotational disorder in the crystal structure. []

4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF)

    Compound Description: 4-FBF is a new fentanyl derivative detected in seized drug materials. It poses a serious health risk, with confirmed cases of fatal intoxication. Analytical characterization and identification methods are crucial due to its presence in the illicit drug market. []

1-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

    Compound Description: This compound exhibits optical activity, with a specific rotation of +43° [deg∙g/cm3 ∙dm], indicating its ability to interact with polarized light. []

    Relevance: While this compound does not directly share structural motifs with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, its significance lies in its optical activity. The fact that both compounds are mentioned in studies highlighting chirality and optical properties suggests a potential common research interest in exploring the impact of stereochemistry on biological activity within a broader context. []

1-(4-fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1 H -1,2,4-triazole-5-yl)thio))methyl)-4 H -1,2,4-triazole-3-yl)thio)ethan-1-ol

    Compound Description: This compound displays levorotation, rotating the plane of polarized light to the left, with a specific rotation [α]D20 of -43° [deg∙g/cm3 ∙dm]. It has potential for further preclinical research due to the dominance of the S-enantiomer. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-2)

    Compound Description: SB-2 is a Schiff base that exhibits dose-dependent cytotoxicity against the HepG2 liver cancer cell line. It shows promise as a potential anticancer agent, prompting further investigation into its mechanism of action. []

    Relevance: SB-2 and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share a 4-fluorophenyl group attached to a pyrazole ring. This structural similarity highlights the significance of this specific motif in potentially conferring biological activity, particularly in the context of anticancer properties. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

    Compound Description: SB-3, a Schiff base, exhibits significant cytotoxicity against the HepG2 liver cancer cell line. Its mechanism of action involves inhibiting DNA synthesis and inducing apoptosis in cancer cells. []

    Relevance: SB-3 and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share a core structure consisting of a 4-fluorophenyl group attached to a pyrazole ring. The presence of this common motif in compounds exhibiting anticancer activity suggests its potential importance in conferring biological activity and makes it a key structural feature for further investigation. []

3-[3-(4-chlorophenyl)-2-(4-fluorophenyl)-2H-isoindol-1-yl]-1-phenylpyrrolidine-2,5-dione

    Compound Description: This compound, maintaining a stable o-quinoid structure, is investigated for its potential in solar cell applications due to its interesting structural, morphological, and optical properties, as determined by X-ray diffraction, SEM, and UV-Vis studies. []

    Relevance: The commonality of a 4-fluorophenyl substituent links this compound with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine. The research focus on their unique properties, albeit in different applications, suggests a potential common interest in the broader class of compounds containing the 4-fluorophenyl group. []

(E)-3-(4-Fluorophenyl)-1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

    Compound Description: This compound's crystal structure, determined by X-ray crystallography, reveals weak C—H⋯F interactions that contribute to its molecular packing. Two similar conformations are present in the asymmetric unit. []

    Relevance: Both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share the presence of a 4-fluorophenyl substituent. While the remaining structures are distinct, the presence of this common group might suggest that they were included in a library designed around the 4-fluorophenyl moiety for exploring its impact on various properties. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039)

    Compound Description: LQFM039 is a novel pyrazole derivative exhibiting anti-inflammatory, analgesic, and vasorelaxant effects in mice. Its mechanism of action involves the NO/cGMP pathway and calcium channels, making it a promising candidate for further drug development. []

(Z)-1,1-Dicyano-2-(4-fluorophenyl)-3-(1-hexylpyridin-1-ium-4-yl)prop-2-en-1-ide

    Compound Description: This zwitterionic compound has a negative charge located on the dicyanomethanide group and a positive charge on the pyridinium nitrogen atom. The crystal structure exhibits a Z conformation around the central C=C bond, stabilized by weak C—H⋯N hydrogen bonding. []

    Relevance: Both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine incorporate a 4-fluorophenyl substituent. This shared feature suggests that they might belong to a broader group of compounds designed around the 4-fluorophenyl moiety, potentially to investigate its impact on specific properties or biological activities. []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective MET kinase inhibitor with potential as a therapeutic agent for MET-dependent cancers. Its development and characterization involved understanding its binding mode and pharmacokinetic properties. []

    Relevance: The presence of a 4-fluorophenyl group connects SAR125844 with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine structurally. Despite significant differences in their overall structures and biological targets, the shared 4-fluorophenyl group hints at potential commonalities in their physicochemical properties or their role in interacting with biological systems. []

    Compound Description: This compound demonstrates potent anticancer activity specifically against hepatocellular carcinoma. Its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. []

    Relevance: This compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share a core structure consisting of a 4-fluorophenyl group attached to a pyrazole ring. This structural similarity highlights the potential importance of this particular motif in conferring biological activity, particularly in the context of anticancer properties, and warrants further investigation. []

    Compound Description: This compound, specifically its novel polymorph, is investigated as a potential therapeutic agent for treating schizophrenia. The research focuses on understanding its solid-state properties, which are crucial for pharmaceutical development. []

    Relevance: Both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine possess a 4-fluorophenyl moiety. This shared structural feature, despite differences in the remaining scaffold, suggests potential similarities in their physicochemical properties. The inclusion of both compounds in studies related to the central nervous system further indicates a common interest in exploring the biological effects of 4-fluorophenyl-containing compounds in this context. []

3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone derivatives

    Compound Description: These derivatives have been identified as potent trypanocides, exhibiting activity against the parasite Trypanosoma cruzi at non-cytotoxic concentrations. The 3-(4-fluorophenyl)-substituted derivatives are particularly noteworthy for their enhanced activity. []

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides

    Compound Description: This series of compounds were synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some derivatives showed promising activity as antioxidants and inhibitors of soybean lipoxygenase (LOX). []

    Relevance: While not directly containing a 4-fluorophenyl group, this group of compounds is related to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine through its exploration of N-containing heterocycles and their potential biological activities. Both studies emphasize the importance of exploring diverse chemical structures within this class for identifying compounds with desirable biological profiles. []

8-((4-((2,3-diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

    Compound Description: This compound's structure was determined using X-ray crystallography, revealing a planar conformation in specific regions of the molecule. It exhibits potent inhibition against c-Met and c-Kit kinases, highlighting its potential as an anticancer agent. []

    Relevance: This compound shares the presence of a 4-fluorophenyl group with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, though situated on different parts of the molecule. Despite the structural differences, the shared 4-fluorophenyl group might indicate a common interest in exploring its impact on biological activities, particularly in the context of kinase inhibition and anticancer properties. []

4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives showed promising results, particularly against bacterial strains, highlighting the potential of this class of compounds for developing new antimicrobial agents. []

    Relevance: These compounds, similar to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, incorporate a 4-fluorophenyl group. This shared structural feature, despite the distinct core structures, suggests a potential common interest in studying the effects of the 4-fluorophenyl group on biological activity, particularly in the context of antimicrobial properties. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound's crystal structure, determined through X-ray crystallography, revealed a trans conformation. Intermolecular N—H⋯N hydrogen bonds link the molecules, forming chains along the b-axis. []

    Relevance: Both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share the presence of a 4-fluorophenyl substituent. Despite significant differences in their overall structures and specific functional groups, the common presence of 4-fluorophenyl suggests they might have been part of a library designed to explore the influence of this substituent on various properties. []

4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: X-ray crystallography revealed that this compound adopts a trans conformation. The crystal structure is stabilized by N—H⋯S hydrogen bonds, leading to the formation of inversion dimers. []

    Relevance: The presence of a 4-fluorophenyl group is a structural feature shared by this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine. Despite differences in their remaining structures and specific arrangements of functional groups, the common 4-fluorophenyl substituent suggests that they might be grouped within a broader class of compounds designed to explore the effects of this moiety on specific properties or activities. []

5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine

    Compound Description: This compound serves as a key intermediate in synthesizing a series of novel amine derivatives designed as potential anticancer agents. Its synthesis involved microwave irradiation to achieve cyclization and dehydration steps efficiently. []

    Relevance: This compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share the 4-fluorophenyl group, though connected to different heterocycles. The shared presence of this substituent and the focus on developing compounds with potential anticancer activities suggest that both research endeavors might be exploring similar chemical spaces or targeting related biological pathways. []

[2-(4-Fluorophenyl-1H-indol-4-yl]-1-pyrrolidinylmethanone

    Compound Description: This compound, an arylindole carboxylic amide, represents a valuable building block in organic synthesis. Its preparation involves a multi-step procedure highlighting the versatility of palladium catalysis in forming complex molecules. []

    Relevance: The shared presence of a 4-fluorophenyl substituent structurally links this compound to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine. Despite their differing core structures, this common substituent might indicate their inclusion in libraries or screening sets designed around the 4-fluorophenyl moiety for exploring its impact on various properties or biological activities. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) currently under clinical development. It targets a crucial signaling pathway implicated in cancer development and progression. []

    Relevance: Both GDC-0994 and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine contain a 1-methylpyrazole moiety within their structures. Despite the overall structural differences, this common fragment highlights the importance of exploring various substitutions and modifications around this group to modulate biological activity and target specific kinases or biological pathways. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    Compound Description: This compound, characterized by single-crystal X-ray diffraction, reveals an almost planar conformation. The presence of multiple 4-fluorophenyl groups and a triazole ring highlights the complexity and potential for diverse interactions. []

    Relevance: The presence of a 4-fluorophenyl group and a pyrazole ring in both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine indicates a potential structural relationship. The shared features suggest that they might belong to a similar chemical class or have originated from related synthetic strategies. The additional fluorophenyl groups and the thiazole ring in this compound highlight modifications around the core structure that could influence its properties and biological activities. []

(2E)-3-(4-Fluorophenyl)-1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]prop-2-en-1-one

    Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals an E conformation about the C=C bond. Intermolecular interactions, including π–π interactions, contribute to its packing arrangement. []

    Relevance: This compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine share a 4-fluorophenyl group in their structures. This common substituent, while present in different chemical contexts, suggests that both compounds might have been part of a library designed around this moiety to investigate its influence on various properties. []

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    Compound Description: The crystal structure of this compound was determined using X-ray crystallography, showing various dihedral angles between the pyrazole ring and its substituents. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds influence its crystal packing. []

[123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone

    Compound Description: This radiolabeled compound was synthesized and evaluated as a potential SPECT brain imaging agent targeting the 5-HT2A receptor. The 4-fluorophenyl group is a key structural feature. []

    Relevance: This compound, like 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, contains a 4-fluorophenyl group, although their overall structures and biological targets differ. The shared substituent suggests a potential interest in exploring the effects of the 4-fluorophenyl group on biological activity and its suitability for developing imaging agents targeting specific receptors in the brain. []

[123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone

    Compound Description: This radiolabeled compound was synthesized and investigated in mice as a potential SPECT tracer for the serotonin 5-HT2A receptor, highlighting its potential for brain imaging studies. []

    Relevance: Both this compound and 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine contain a 4-fluorophenyl group. Although their overall structures differ, the common substituent suggests they might be part of a broader effort to design compounds targeting the central nervous system. The use of a radioactive iodine isotope in this compound emphasizes its application in imaging studies, particularly for investigating serotonin receptors. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubtituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One

    Compound Description: These newly synthesized derivatives combine a sulfonamide group with a 2-Azitidinone ring. They exhibited potent antibacterial activity exceeding that of streptomycin and demonstrated moderate to good antioxidant properties. []

    Relevance: The presence of a 4-fluorophenyl group and a pyrazole ring links these derivatives to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine structurally. Despite differences in their remaining structures, the shared features suggest they might have been derived from related synthetic strategies or designed based on a common pharmacophore element. The incorporation of the sulfonamide group and the 2-Azitidinone ring in these derivatives highlights the exploration of various modifications around the core structure to achieve desired biological activities. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

    Compound Description: This compound is a potent and selective PI3Kδ inhibitor with an improved pharmacokinetic profile, making it a promising candidate for treating hematological cancers. Its design involved a pharmacophoric expansion strategy to enhance its properties. []

    Compound Description: This compound is investigated for its anti-tumor activity, particularly against various cancers. Its mechanism of action and efficacy are being studied to understand its potential as a therapeutic agent. []

    Relevance: This compound, similar to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, incorporates a 4-fluorophenyl group. While their overall structures and specific mechanisms of action differ, the shared substituent suggests a potential common interest in exploring the biological effects of 4-fluorophenyl-containing compounds, particularly in the context of anticancer properties. []

2-((5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-yl)thio)-1-(3-fluorophenylethanone)

    Compound Description: This compound demonstrates promising anticonvulsant activity, particularly against corazole-induced convulsions in rats. It increases the latency to convulsion onset and reduces convulsion duration, indicating neuroprotective and membrane-stabilizing effects. []

    Relevance: While this compound lacks a 4-fluorophenyl group, it bears close structural resemblance to other compounds in the study that do, such as 2-((5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-yl)thio)-1-(4-fluorophenylethanone), making it relevant in understanding structure-activity relationships. Despite the structural differences from 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, the shared focus on neuroactive compounds suggests a potential overlap in research interests and exploration of related chemical spaces. []

2-((5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-yl)thio)-1-(4-fluorophenylethanone)

    Compound Description: This compound exhibits significant anticonvulsant activity in a rat model of corazole-induced convulsions. It effectively increases the latency period before convulsions and reduces their duration, suggesting potential as a therapeutic agent for epilepsy or other seizure disorders. []

    Relevance: Similar to 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, this compound features a 4-fluorophenyl group. Despite differences in the remaining structures, the shared presence of this substituent and the focus on neuroactive properties suggest a potential common interest in their biological effects and a possible overlap in the chemical space being explored. []

2-((5-(4-fluorophenyl)-4-methyl-1,2,4-triazole-3-yl)thio)-1-(4-fluorophenylethanone)

    Compound Description: This compound demonstrates potent anticonvulsant activity, effectively reducing the severity and duration of corazole-induced convulsions in rats, suggesting potential therapeutic applications for epilepsy and related disorders. []

    Relevance: This compound shares the 4-fluorophenyl group with 2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine, although they are attached to different heterocyclic systems. This shared substituent highlights a potential common interest in exploring the effects of the 4-fluorophenyl group on biological activity, particularly in the context of neuroactive properties and potential anticonvulsant effects. []

Properties

CAS Number

1152554-04-5

Product Name

2-(4-Fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine

IUPAC Name

2-(4-fluorophenyl)-1-(1-methylpyrazol-4-yl)ethanamine

Molecular Formula

C12H14FN3

Molecular Weight

219.263

InChI

InChI=1S/C12H14FN3/c1-16-8-10(7-15-16)12(14)6-9-2-4-11(13)5-3-9/h2-5,7-8,12H,6,14H2,1H3

InChI Key

VGRMKHIHZFMJAM-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C(CC2=CC=C(C=C2)F)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.